molecular formula C7H19N3 B2475756 N-(2-(dimethylamino)ethyl)-1,3-propanediamine CAS No. 71326-24-4

N-(2-(dimethylamino)ethyl)-1,3-propanediamine

Cat. No. B2475756
CAS RN: 71326-24-4
M. Wt: 145.25
InChI Key: DDODLJWYWDHQFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 2-Dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters with 2-dimethylaminoethanol under acid catalysis . Another compound, BIS(2-DIMETHYLAMINOETHYL) ETHER, is synthesized using dimethylethanolamine as a raw material .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex. For instance, the reaction of 2-Dimethylaminoethyl acrylate with other monomers can lead to the formation of copolymers . The reaction conditions and the nature of the other monomers can significantly influence the properties of the resulting copolymers .

Scientific Research Applications

Synthesis and Manufacturing

N-(2-(dimethylamino)ethyl)-1,3-propanediamine, also known as N,N-dimethyl-1,3-propanediamine (DMAPA), is primarily utilized as a key intermediate in chemical synthesis. It's widely used in manufacturing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. Research has focused on optimizing its synthesis process, particularly in continuous production methods. For instance, Meng et al. (2013) investigated a continuous process for synthesizing DMAPA, achieving over 99.5% conversion and selectivity under optimized conditions (Meng, Deng, Li, & Du, 2013).

Surface-active Agents

DMAPA derivatives have been explored for their properties as surface-active agents. Piasecki et al. (2007) synthesized a series of surface-active 1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides, which demonstrated high surface activity and environmental acceptance due to their biodegradability and non-toxic nature to selected bacteria and yeasts (Piasecki, Karczewski, & Maliszewska, 2007).

Biological Activity and Medical Imaging

In the realm of biological activity, DMAPA derivatives have been explored for various applications. For instance, Ghaffari et al. (1997) synthesized radioiodinated derivatives of DMAPA for potential use in brain imaging, highlighting the compound's ability to concentrate radioactivity in the brain (Ghaffari, Ali, Rousseau, & van Lier, 1997).

Polymer Science

In polymer science, DMAPA derivatives have been used in the preparation of polymers. Lowe et al. (1999) prepared sulfopropylbetaine homopolymers by reacting 1,3-propanesultone with poly(2-(dimethylamino)ethyl methacrylate)s, demonstrating their application in creating water-soluble polymers with unique properties (Lowe, Billingham, & Armes, 1999).

Environmental and Atmospheric Studies

DMAPA derivatives have also been studied in environmental contexts. Elm et al. (2016) investigated the molecular interactions between DMAPA derivatives and sulfuric acid, suggesting their potential role in atmospheric processes like new particle formation (Elm, Jen, Kurtén, & Vehkamäki, 2016).

properties

IUPAC Name

N'-[2-(dimethylamino)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-10(2)7-6-9-5-3-4-8/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODLJWYWDHQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71326-24-4
Record name {2-[(3-aminopropyl)amino]ethyl}dimethylamine
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